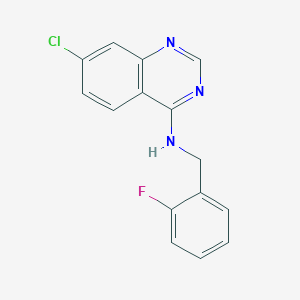

7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine

Vue d'ensemble

Description

Synthesis Analysis

The synthetic strategies used to prepare the 1,2,3-triazole moiety (which is part of this compound) involve click reactions and hybridization with other pharmacophoric fragments. These methods aim to obtain potent and selective acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) inhibitors .

Molecular Structure Analysis

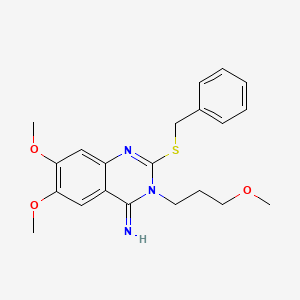

The molecular structure of 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine consists of a quinazoline ring with a chlorine atom (Cl) at position 7 and a fluorobenzyl group (C₆H₄F) attached at position 2. The 1,2,3-triazole moiety plays a crucial role in its biological activity .

Applications De Recherche Scientifique

Tyrosine Kinase Inhibitor in Cancer Treatment

7-Chloro-N-(2-fluorobenzyl)-4-quinazolinamine, commonly known as Lapatinib, is primarily recognized for its role as a tyrosine kinase inhibitor. It has been approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). Lapatinib's action involves inhibiting the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), as well as inhibiting hepatic uptake transporter organic anion transporting polypeptide 1B1. These mechanisms elucidate lapatinib's role in managing drug interactions and its specific disposition in cancer therapy (Polli et al., 2008).

Synthesis and Structural Applications

Quinazolinamines, including variants of 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine, have been synthesized and optimized for potential biological activities in medicine. The synthetic methods for these compounds are critical for their structural and medicinal applications (Ouyang et al., 2016). Furthermore, the synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles under catalyst-free conditions suggests the importance of these compounds in organic chemistry and pharmaceutical research (Feng & Wu, 2015).

Radiopharmaceutical Development

In the development of radiopharmaceuticals, 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine derivatives have been explored for potential use as biomarkers in EGFR-TK imaging. This application is significant in enhancing the diagnostic capabilities in oncology, particularly in identifying and characterizing tumors (Fernandes et al., 2008).

Antimicrobial and Biochemical Applications

Fluorine-substituted quinazolinamine derivatives have been investigated for their anti-inflammatory activity and potential in biochemical studies. The structural properties of these derivatives, influenced by fluorine substitution, have been linked to their biological activities, opening avenues for new drug development (Sun et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

7-chloro-N-[(2-fluorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMXWKKMYAQXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)

![5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B3037244.png)

![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)

![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)

methanone](/img/structure/B3037250.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3037251.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B3037253.png)

![2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037254.png)

![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)